N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
Description
N-(4-(3-Methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide is an isoxazole derivative characterized by a 5-methylisoxazole core linked to a 4-(3-methoxyazetidin-1-yl)phenyl substituent via a carboxamide group. The 3-methoxyazetidine moiety introduces a cyclic amine with an electron-donating methoxy group, which may enhance solubility and influence pharmacokinetic properties compared to simpler aryl substituents .
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(7-16-21-10)15(19)17-11-3-5-12(6-4-11)18-8-13(9-18)20-2/h3-7,13H,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOCNBKSYXKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the azetidine and isoxazole intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The azetidine ring can be synthesized through aza-Michael addition reactions, which involve the addition of NH-heterocycles to activated alkenes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the azetidine ring would yield an amine derivative.
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Research has indicated that isoxazole derivatives, including N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide, exhibit antiviral properties. A study highlighted that certain substituted phenyl analogues of isoxazoles demonstrated effective inhibition against human rhinovirus serotypes, with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM . These findings suggest that the compound could be explored for developing antiviral medications.
1.2 Anti-inflammatory Effects
The isoxazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
1.3 Anticancer Potential
Preliminary studies have shown that isoxazole derivatives can induce apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy in targeting specific cancer pathways, warranting further investigation into its anticancer properties .
Biochemical Applications
2.1 Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that modifications in the isoxazole ring can significantly affect enzyme binding affinity and specificity . This aspect makes the compound a valuable tool for studying enzyme kinetics and mechanisms.
2.2 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with biological macromolecules can be utilized to study protein-ligand interactions, which is crucial for drug discovery processes .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of isoxazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This compound can potentially be used in synthesizing advanced materials with tailored characteristics for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidine ring, in particular, may play a key role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazole Carboxamides
Substituent Effects on Bioactivity
The substituent on the phenyl ring significantly impacts biological activity. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Leflunomide’s trifluoromethyl group (electron-withdrawing) enhances metabolic stability but may reduce solubility compared to the methoxyazetidine group (electron-donating) in the target compound .
- Azetidine vs. Linear Amines: The 3-methoxyazetidine’s cyclic structure likely improves binding affinity and selectivity compared to linear amines (e.g., diethylamino in compound 39m) due to conformational rigidity .
Pharmacokinetic and Physicochemical Properties
Azetidine-containing compounds often exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For example:
- LogP: The methoxyazetidine group may lower logP (increased hydrophilicity) compared to leflunomide’s trifluoromethylphenyl group, which has a higher logP (~2.5) .
Biological Activity
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C13H15N3O3
- Molecular Weight : 253.28 g/mol
The structure includes a methoxyazetidine moiety and an isoxazole carboxamide, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Modulation of Receptor Activity : The compound could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Evidence suggests that it may possess antioxidant capabilities, protecting cells from oxidative stress.
Antiinflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. For instance:
- Case Study : In a model of acute inflammation induced by carrageenan, the compound demonstrated a reduction in paw edema, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Research Findings : In vitro studies revealed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective effects:
- Study Results : In models of neurodegeneration, it showed promise in protecting neuronal cells from apoptosis induced by toxic agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer, Neuroprotective | Enzyme inhibition, receptor modulation |
| Compound A | Moderate anti-inflammatory | Receptor antagonism |
| Compound B | Strong anticancer | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
